Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate

Description

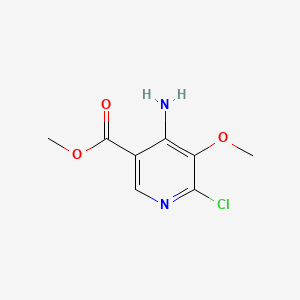

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate is a pyridine derivative characterized by a methyl ester group at position 3, amino and methoxy substituents at positions 4 and 5, respectively, and a chlorine atom at position 5. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structure combines electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups, enabling diverse reactivity in nucleophilic and electrophilic reactions .

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

methyl 4-amino-6-chloro-5-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H9ClN2O3/c1-13-6-5(10)4(8(12)14-2)3-11-7(6)9/h3H,1-2H3,(H2,10,11) |

InChI Key |

RFBRIMIZBUKUJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1Cl)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate typically involves the reaction of 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate

- Structural Difference : The ethyl ester substituent replaces the methyl ester.

- Synthesis : Prepared via a similar route involving extraction, purification by reversed-phase chromatography, and reaction with trichloro(isocyanato)methane in THF .

- Properties: Molecular weight: 231 (LCMS [M+1]: 231) vs. ~215.6 for the methyl analog.

- Applications : Acts as a precursor in urea-forming reactions, suggesting the methyl ester variant could serve analogous roles in drug intermediate synthesis .

Methyl 6-chloro-5-methylpyridine-3-carboxylate (CAS 65169-42-8)

- Structural Difference: Lacks amino and methoxy groups; features a methyl group at position 5.

- Properties: Reduced nucleophilicity due to the absence of the amino group. The 5-methyl substituent may sterically hinder reactions at the pyridine ring compared to the methoxy group in the target compound.

- Applications : Likely used in agrochemicals or materials science, where electron-withdrawing groups dominate reactivity .

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)

- Structural Difference: Contains a methylamino-methyl group at position 6 and exists as a dihydrochloride salt.

- Properties: Enhanced water solubility due to the salt form. The methylamino group introduces basicity, enabling pH-dependent reactivity.

- Applications: Highlighted for pharmaceutical use, suggesting amino-functionalized pyridine carboxylates are valuable in drug design .

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic Acid (CAS 878714-48-8)

- Structural Difference : Substituted with a 4-chloro-3-methylphenyl group at position 5 and a carboxylic acid at position 3.

- The carboxylic acid moiety allows for salt formation or conjugation, unlike the ester in the target compound.

- Applications : Likely used in metal-organic frameworks or as a ligand due to its chelating ability .

Key Research Findings

- Reactivity: The amino and methoxy groups in the target compound enhance its suitability for electrophilic aromatic substitution, contrasting with the inertness of methyl-substituted analogs .

- Stability : The methoxy group improves oxidative stability compared to hydroxylated derivatives, while the methyl ester balances hydrolytic stability and reactivity .

- Pharmacological Potential: Amino-pyridine carboxylates are frequently employed in kinase inhibitors and protease modulators, with ester prodrugs offering improved bioavailability .

Biological Activity

Methyl 4-amino-6-chloro-5-methoxy-pyridine-3-carboxylate, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- CAS Number : 2883581-33-5

- Molecular Formula : C₉H₁₀ClN₃O₃

- SMILES : COC(=O)c1cnc(c(c1N)OC)Cl

This compound features a methoxy group, an amino group, and a chloro substituent on the pyridine ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an enzyme inhibitor, potentially affecting pathways related to neurotransmission and metabolic processes. The specific molecular targets and pathways require further biochemical studies for elucidation.

Antimicrobial Activity

Research indicates that compounds within the pyridine class exhibit antimicrobial properties. A study on similar pyridine derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Study 1: Antimicrobial Efficacy

In a comparative study of several pyridine derivatives, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating moderate antibacterial activity.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Ampicillin) | 8 |

Study 2: Anticancer Activity in vitro

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited an IC₅₀ value of 15 µM against HeLa cells, indicating significant anticancer potential.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF7 (Breast Cancer) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.